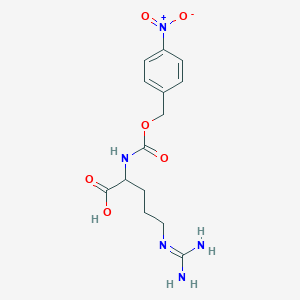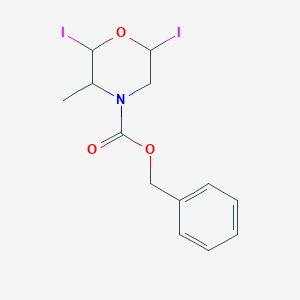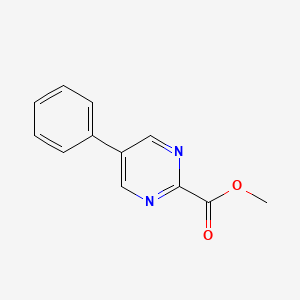
Methyl 5-phenylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-phenylpyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-phenylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-phenylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-phenylpyrimidine-2-carboxylate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules with potential pharmacological activities . In medicinal chemistry, pyrimidine derivatives are explored for their antiviral, anticancer, and antimicrobial properties . Additionally, this compound may be used in the development of new materials and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Methyl 5-phenylpyrimidine-2-carboxylate depends on its specific application and the biological target. For example, some pyrimidine derivatives inhibit the activity of enzymes involved in DNA synthesis, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 5-phenylpyrimidine-2-carboxylate can be compared with other similar pyrimidine derivatives, such as:
Ethyl 5-phenylpyrimidine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-phenylpyrimidine-2-carboxylate: Similar but with the phenyl group at the 4-position instead of the 5-position.
Methyl 5-(4-methylphenyl)pyrimidine-2-carboxylate: Similar but with a methyl-substituted phenyl group.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-phenylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-13-7-10(8-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MLQACEWCNQUFBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


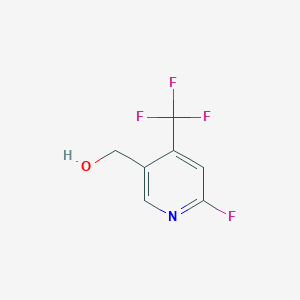
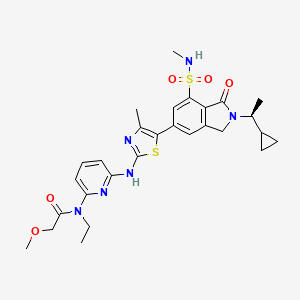

![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)


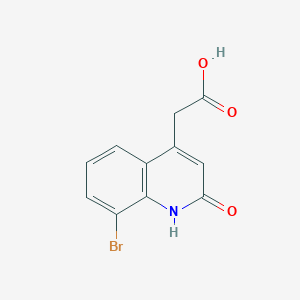
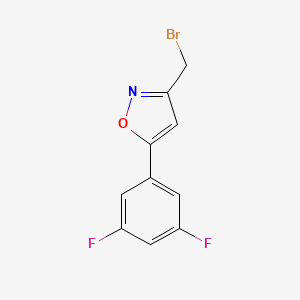
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
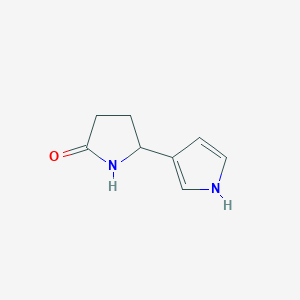

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)
